

# Application Notes and Protocols: Total Synthesis of (+)-Angelmarin

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## Compound of Interest

Compound Name: (+)-Angelmarin

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This document provides a detailed protocol for the enantioselective total synthesis of **(+)-Angelmarin**, a natural product with significant anti-austerity activity against pancreatic cancer cells. The presented 8-step synthesis commences from the commercially available umbelliferone and leverages key reactions, including an olefin cross-metathesis and a Shi asymmetric epoxidation, to achieve the target molecule.

## Overview of the Synthetic Pathway

The retrosynthetic analysis of **(+)-Angelmarin** (1) reveals a strategy centered around the late-stage introduction of the p-hydroxycinnamoyl side chain. The key intermediate, **(+)-columbianetin** (2), is envisioned to be formed via an intramolecular cyclization of an epoxide intermediate. This epoxide is, in turn, accessible through the asymmetric epoxidation of a protected ostheno derivative. The synthesis begins with the functionalization of umbelliferone to introduce the necessary prenyl group via a sequence of allylation, Claisen rearrangement, and olefin cross-metathesis.

## Quantitative Data Summary

The following table summarizes the yields for each step of the total synthesis of **(+)-Angelmarin**.

Step	Reaction	Intermediate/Product	Yield (%)
1	Allylation of Umbelliferone	7-(Allyloxy)-2H-chromen-2-one	98
2	Claisen Rearrangement	8-Allyl-7-hydroxy-2H-chromen-2-one	95
3	Olefin Cross-Metathesis	Osthenol	85
4	Silyl Protection	TBS-protected Osthenol	98
5	Shi Asymmetric Epoxidation	Epoxide Intermediate	92
6	Desilylation and Cyclization	(+)-Columbianetin	93
7	Reaction with Meldrum's Acid	Carboxylic Acid Intermediate	(crude)
8	Doebner-Knoevenagel Condensation	(+)-Angelmarin	82 (over 2 steps)
Overall Yield	(+)-Angelmarin		~37

Note: The overall yield is an approximation based on the reported yields for each step.

## Experimental Protocols

### Step 1: Synthesis of 7-(Allyloxy)-2H-chromen-2-one

- To a solution of umbelliferone (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
- Add allyl bromide (1.2 eq) and heat the mixture at reflux for 4 hours.
- After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

- Recrystallize the crude product from ethanol to afford 7-(allyloxy)-2H-chromen-2-one as a white solid (98% yield).

#### Step 2: Synthesis of 8-Allyl-7-hydroxy-2H-chromen-2-one

- Heat a solution of 7-(allyloxy)-2H-chromen-2-one (1.0 eq) in N,N-diethylaniline to reflux for 2 hours.
- Cool the reaction mixture to room temperature and pour it into a cold solution of 2 M hydrochloric acid.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 8-allyl-7-hydroxy-2H-chromen-2-one as a white solid (95% yield).

#### Step 3: Synthesis of Ostheno<sup>l</sup>

- To a refluxing solution of Grubbs' second-generation catalyst (0.05 eq) in a 1:1 mixture of 2-methyl-2-butene and dichloromethane, slowly add a solution of 8-allyl-7-hydroxy-2H-chromen-2-one (1.0 eq) in dichloromethane over 1 hour.
- Continue to heat the reaction at reflux for an additional 2 hours.
- Cool the mixture to room temperature and concentrate under reduced pressure.
- Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to give ostheno<sup>l</sup> as a pale yellow solid (85% yield).

#### Step 4: Synthesis of TBS-protected Ostheno<sup>l</sup>

- To a solution of ostheno<sup>l</sup> (1.0 eq) in dichloromethane, add imidazole (2.0 eq) and tert-butyldimethylsilyl chloride (1.5 eq).

- Stir the reaction mixture at room temperature for 12 hours.
- Quench the reaction with water and extract with dichloromethane.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain TBS-protected osthenoI as a colorless oil (98% yield).

#### Step 5: Shi Asymmetric Epoxidation

- To a mixture of TBS-protected osthenoI (1.0 eq) and D-fructose-derived Shi catalyst (0.3 eq) in a biphasic solvent system of acetonitrile, dimethoxymethane, and a phosphate buffer (pH 10.5), add a solution of Oxone (4.0 eq) and potassium carbonate (4.0 eq) in water dropwise at 0 °C.
- Stir the reaction vigorously at 0 °C for 24 hours.
- Extract the reaction mixture with ethyl acetate.
- Wash the combined organic layers with saturated aqueous sodium thiosulfate and brine.
- Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo to yield the crude epoxide, which is used directly in the next step (92% yield, >95% ee).

#### Step 6: Synthesis of (+)-Columbianetin (2)

- To a solution of the crude epoxide from the previous step (1.0 eq) in tetrahydrofuran, add tetra-n-butylammonium fluoride (1.1 eq, 1 M solution in THF) at 0 °C.
- Stir the reaction mixture at 0 °C for 1 hour.
- Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford (+)-columbianetin as a white solid (93% yield).

### Step 7 & 8: Synthesis of (+)-Angelmarin (1)

- To a solution of (+)-columbianetin (2, 1.0 eq) in toluene, add Meldrum's acid (1.1 eq) and heat to reflux for 7 hours.[1]
- Cool the reaction mixture to room temperature and remove the solvent in vacuo to yield the crude carboxylic acid intermediate as a yellow oil.[1]
- Dissolve the crude carboxylic acid immediately in pyridine.[1]
- Add piperidine (catalytic amount) and p-hydroxybenzaldehyde (1.2 eq) and heat the reaction mixture at 70 °C for 16 hours.[1]
- After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with 5% HCl, water, and brine.[1]
- Dry the organic layer over anhydrous magnesium sulfate and remove the solvent in vacuo. [1]
- Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to give (+)-Angelmarin as a white solid (82% yield over the two steps).[1]

## Visualizations

### Total Synthesis of (+)-Angelmarin



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Caption: Synthetic route to (+)-Angelmarin.

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## References

- 1. [nopr.niscpr.res.in \[nopr.niscpr.res.in\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1234567/)
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